molecular formula C13H20N4 B2671720 2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine CAS No. 1708080-36-7

2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine

Cat. No.: B2671720
CAS No.: 1708080-36-7
M. Wt: 232.331
InChI Key: QVADOAHQEHJZTD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, dimethyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethyl-2-cyclopropylpyrimidine with piperazine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its anti-acetylcholinesterase activity.

    4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: Used in antiviral studies.

    2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-chloropyrimidin-2-yl)acetamide: Investigated for its antibacterial properties .

Uniqueness

2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to certain targets. The dimethyl groups may influence its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-9-10(2)15-12(11-3-4-11)16-13(9)17-7-5-14-6-8-17/h11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADOAHQEHJZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCNCC2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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